molecular formula C13H17N3O B1352421 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine CAS No. 501903-51-1

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1352421
CAS No.: 501903-51-1
M. Wt: 231.29 g/mol
InChI Key: VIYGFVHBVYUBAO-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C13H17N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxy-5-propylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
  • 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine
  • 3-(2-methoxy-5-butylphenyl)-1H-pyrazol-5-amine

Uniqueness

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy and propyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxy and a propyl group, which may influence its biological activity through modifications in solubility, stability, and interaction with biological targets. The general structure can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate the activity of specific pathways, leading to diverse biological effects such as antimicrobial and anti-inflammatory actions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Target Organism
This compound25E. coli
Other Pyrazole Derivative20S. aureus

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. It has been tested against carrageenan-induced edema in animal models, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin.

CompoundEdema Reduction (%)Standard Drug
This compound70Indomethacin (75)

Study on Anticancer Properties

A study focused on the anticancer potential of pyrazole derivatives, including this compound, revealed that these compounds can induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest at the G2/M phase.

Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values:
    • MCF-7: 0.08 µM
    • HeLa: 0.10 µM

Research on Enzyme Inhibition

Another investigation highlighted the compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. The inhibition was characterized by a competitive binding model.

Data Summary:

Enzyme TargetIC50 (µM)
MAO-A0.05
MAO-B0.07

Properties

IUPAC Name

5-(2-methoxy-5-propylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-4-9-5-6-12(17-2)10(7-9)11-8-13(14)16-15-11/h5-8H,3-4H2,1-2H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYGFVHBVYUBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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